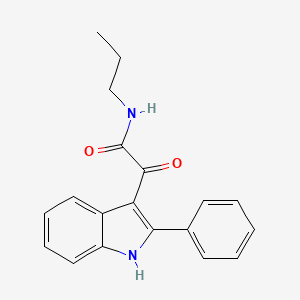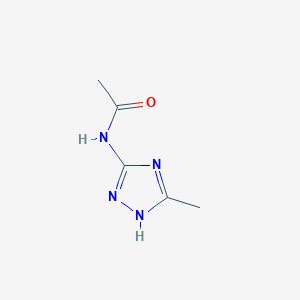![molecular formula C5H7NO2S3 B15002978 tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B15002978.png)
tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-substituted thioureas with 4-bromo-2-thiolene 1,1-dioxide, leading to the formation of the desired compound through intramolecular cyclization . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to scale up the production. This includes optimizing reaction conditions to minimize waste and energy consumption, as well as using environmentally friendly solvents and catalysts.
化学反应分析
Types of Reactions
Tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups attached to the sulfur or nitrogen atoms.
科学研究应用
Tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and as a building block for advanced materials.
Industrial Chemistry: The compound’s reactivity and stability make it useful in the synthesis of other heterocyclic compounds and as an intermediate in various chemical processes.
作用机制
The mechanism of action of tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. For example, it can inhibit topoisomerase II alpha, an enzyme crucial for DNA replication in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
Similar compounds to tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide include:
- cis-2-Imino-4,6,7,8-tetrahydrothieno[3,4-d]thiazole 5,5-dioxides
- Pyrazolo[3,4-d]thiazoles
- 1,3,4-Thiadiazoles
Uniqueness
The uniqueness of this compound lies in its specific structural features and the presence of both sulfur and nitrogen atoms within a fused ring system This structure imparts unique electronic and chemical properties that are not commonly found in other heterocyclic compounds
属性
分子式 |
C5H7NO2S3 |
|---|---|
分子量 |
209.3 g/mol |
IUPAC 名称 |
5,5-dioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-d][1,3]thiazole-2-thione |
InChI |
InChI=1S/C5H7NO2S3/c7-11(8)1-3-4(2-11)10-5(9)6-3/h3-4H,1-2H2,(H,6,9) |
InChI 键 |
HQOFSAQOYHIVLO-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(CS1(=O)=O)SC(=S)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide](/img/structure/B15002897.png)
![4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine](/img/structure/B15002904.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[2-(4-methoxyphenyl)ethyl]amino}propan-2-yl)benzamide](/img/structure/B15002905.png)
![2-{4-[1-(6-chloropyridazin-3-yl)-6-hydroxy-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenoxy}acetamide](/img/structure/B15002909.png)
![N-[1-(Butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B15002912.png)

![Ethyl 3,3,3-trifluoro-2-(propanoylamino)-2-[[3-(trifluoromethyl)phenyl]methylamino]propanoate](/img/structure/B15002922.png)
![N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2-methoxy-3-methylbenzamide](/img/structure/B15002928.png)
![N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide](/img/structure/B15002942.png)
![2,2-dimethyl-6-(3-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene](/img/structure/B15002959.png)
![2-fluoro-N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B15002963.png)

![Ethyl {4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B15002970.png)
![ethyl 3-amino-5-(4-chlorophenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15002985.png)
